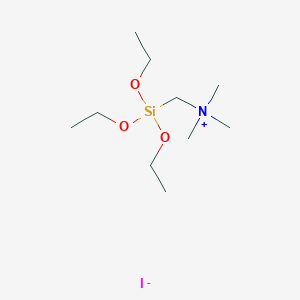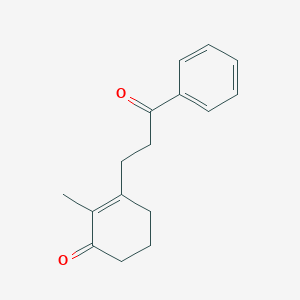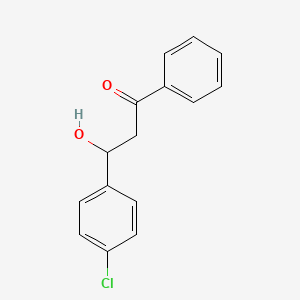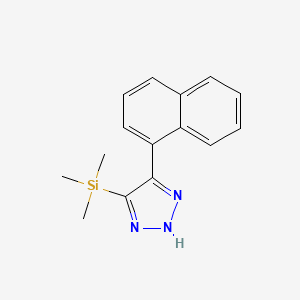
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is a quaternary ammonium salt with a unique structure that combines both organic and inorganic components. This compound is known for its applications in various fields, including chemistry, biology, and materials science. Its unique properties make it a valuable reagent in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide typically involves the reaction of trimethylamine with triethoxysilane in the presence of an iodinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3N+(C2H5O)3SiH+I2→N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, resulting in the formation of silanols and ethanol.
Condensation Reactions: The compound can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water as the solvent.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases, and at elevated temperatures.
Major Products Formed
Substitution Products: Various quaternary ammonium salts.
Hydrolysis Products: Silanols and ethanol.
Condensation Products: Siloxanes and other polymeric structures.
Scientific Research Applications
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and siloxane polymers.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide exerts its effects is primarily through its ability to form strong ionic and covalent bonds. The quaternary ammonium group interacts with negatively charged species, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, leading to the formation of stable siloxane networks. These interactions are crucial for its applications in surface modification, polymerization, and catalysis.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: A simpler quaternary ammonium salt without the silane functionality.
N-Trimethoxysilylpropyl-N,N,N-trimethylammonium chloride: A similar compound with a trimethoxysilyl group instead of triethoxysilyl.
Uniqueness
N,N,N-Trimethyl(triethoxysilyl)methanaminium iodide is unique due to its combination of quaternary ammonium and triethoxysilyl groups. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to simpler quaternary ammonium salts or silanes alone. Its ability to form stable siloxane networks and interact with various substrates makes it a versatile compound in both research and industrial settings.
Properties
CAS No. |
81992-37-2 |
|---|---|
Molecular Formula |
C10H26INO3Si |
Molecular Weight |
363.31 g/mol |
IUPAC Name |
trimethyl(triethoxysilylmethyl)azanium;iodide |
InChI |
InChI=1S/C10H26NO3Si.HI/c1-7-12-15(13-8-2,14-9-3)10-11(4,5)6;/h7-10H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
GESZFJNGOCKQHT-UHFFFAOYSA-M |
Canonical SMILES |
CCO[Si](C[N+](C)(C)C)(OCC)OCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)



![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)





![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
